2-Carbamoyl-3-nitrobenzoic acid
Description
Contextualization and Significance of the Chemical Compound in Organic Synthesis
The significance of 2-Carbamoyl-3-nitrobenzoic acid in organic synthesis lies in the distinct reactivity of its functional groups. The carboxylic acid and carbamoyl (B1232498) groups can participate in various coupling reactions, while the nitro group can be readily transformed into other functional groups, most notably an amino group through reduction. This versatility allows for the strategic construction of diverse molecular architectures.
A typical synthetic route to this compound involves a two-step process starting from 2-aminobenzoic acid. The first step is the nitration of 2-aminobenzoic acid to introduce a nitro group at the 3-position. This is followed by the carbamoylation of the amino group to form the final product. This sequence is designed to ensure the correct placement of the functional groups (regioselectivity) and to obtain a high-purity compound.
The compound's structure, with its combination of electron-withdrawing (nitro and carboxylic acid) and potentially hydrogen-bonding (carbamoyl and carboxylic acid) groups, influences its physical and chemical properties. For instance, the presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. chemicalbook.comwikipedia.org
Research Trajectories and Academic Objectives for this compound Inquiry
Current research involving this compound primarily focuses on its application as an intermediate in the synthesis of novel compounds with potential biological activity. The compound itself has been noted for its antimicrobial properties. However, its main value lies in its utility as a scaffold for creating more elaborate molecules.
One major research trajectory is the reduction of the nitro group to an amino group, yielding 2-Carbamoyl-3-aminobenzoic acid. This resulting ortho-amino-benzamide structure is a key pharmacophore found in various biologically active molecules. For example, derivatives of 2-aminobenzamides are being explored as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer and other diseases.
Another area of investigation involves reactions at the carboxylic acid and carbamoyl groups. These sites can be modified to create a wide array of derivatives. For instance, the carboxylic acid can be converted to esters or amides, while the carbamoyl group can undergo hydrolysis under certain conditions.
Crystallographic studies have also been conducted to understand the three-dimensional structure and intermolecular interactions of this compound. X-ray diffraction analysis has revealed that in the solid state, molecules are linked into ribbons by N—H⋯O hydrogen bonds. researchgate.net This information is crucial for understanding its physical properties and how it might interact with other molecules.
Future research is likely to continue exploring the synthetic utility of this compound in creating libraries of new compounds for drug discovery and materials science applications. The development of more efficient and environmentally friendly synthetic methods for its preparation and derivatization also remains an important objective.
Below is a table summarizing the key properties of this compound and related compounds for comparative analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | 77326-45-5 | C₈H₆N₂O₅ | 210.14 | Carboxylic acid, Carbamoyl, Nitro |
| 2-Aminobenzoic acid | 118-92-3 | C₇H₇NO₂ | 137.14 | Carboxylic acid, Amino |
| 2-Nitrobenzoic acid | 552-16-9 | C₇H₅NO₄ | 167.12 | Carboxylic acid, Nitro |
| 3-Nitrobenzoic acid | 121-92-6 | C₇H₅NO₄ | 167.12 | Carboxylic acid, Nitro |
| 2-Carbamoyl-6-nitrobenzoic acid | 65911-46-8 | C₈H₆N₂O₅ | 210.14 | Carboxylic acid, Carbamoyl, Nitro |
Structure
3D Structure
Properties
IUPAC Name |
2-carbamoyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWGHRTQOYFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331338 | |
| Record name | 2-carbamoyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77326-45-5 | |
| Record name | 2-carbamoyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Carbamoyl 3 Nitrobenzoic Acid
Established Synthetic Pathways for 2-Carbamoyl-3-nitrobenzoic Acid
The synthesis of this compound is primarily achieved through a multi-step process starting from readily available precursors. The key steps involve the regioselective nitration of an aminobenzoic acid derivative followed by the formation of the carbamoyl (B1232498) group.
Nitration of 2-Aminobenzoic Acid: Regioselective Considerations
The introduction of a nitro group onto the aromatic ring of 2-aminobenzoic acid is a critical step that requires careful control to achieve the desired regioselectivity. The directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups on the aromatic ring play a crucial role in determining the position of electrophilic substitution. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director.
In the nitration of benzoic acid, the electrophile is directed to the meta position. wikipedia.orgyoutube.com However, in the case of 2-aminobenzoic acid (anthranilic acid), the powerful ortho-, para-directing influence of the amino group dominates. To achieve nitration at the 3-position (meta to the carboxyl group and ortho to the amino group), it is often necessary to first protect the amino group. This is because the strong activation by the amino group can lead to multiple nitration products and potential oxidation under the harsh conditions of nitration. Acetylation of the amino group to form an acetamido group (-NHCOCH₃) is a common strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration.
The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comfrontiersin.org The reaction conditions, such as temperature and reaction time, must be carefully managed to prevent over-nitration and side reactions. frontiersin.org
Carbamoylation of the Amino Moiety: Reaction Conditions and Yield Optimization
Following the successful nitration to produce 3-nitro-2-aminobenzoic acid, the next step is the conversion of the amino group into a carbamoyl (amide) group. This transformation, known as carbamoylation, is essential for the synthesis of the target molecule.
A common method for carbamoylation involves the reaction of the amino group with a suitable carbamoylating agent. One approach is the reaction with isocyanic acid (HNCO) or a salt thereof, such as potassium cyanate, in the presence of an acid. Alternatively, the reaction can be performed with a chloroformate followed by treatment with ammonia (B1221849).
The reaction conditions, including the choice of solvent, temperature, and stoichiometry of the reagents, are critical for optimizing the yield and purity of this compound. The use of a non-polar, aprotic solvent is often preferred to minimize side reactions. The temperature is typically kept moderate to avoid decomposition of the starting materials or products. Careful control of the pH is also important, as the reactivity of both the amino group and the carbamoylating agent can be pH-dependent.
Alternative Synthetic Routes and Their Comparative Efficiencies
While the pathway described above is a common method, alternative synthetic strategies for this compound and its precursors exist. For instance, the nitration of methyl benzoate (B1203000) followed by hydrolysis can yield 3-nitrobenzoic acid, although this is considered a less efficient route. wikipedia.org Another approach involves the oxidation of 3-nitroacetophenone. wikipedia.org
The synthesis of related nitrobenzoic acids can also provide insights. For example, 2-nitrobenzoic acid can be prepared by treating 6-sulfobenzoic acid with fuming nitric acid in the presence of a Lewis acid catalyst, which replaces the sulfonic acid group with a nitro group. While this method avoids protective group steps, its scalability can be challenging due to the harsh reaction conditions. A process for recovering 3-nitrobenzoic acid from a mixture of its isomers involves basification followed by acidification to precipitate the desired compound. google.com
Comprehensive Analysis of this compound Reactivity
The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the nitro group, and the carbamoyl group, all attached to an aromatic ring.
Reduction Chemistry of the Nitro Group: Formation of Amino Derivatives
The nitro group of this compound is susceptible to reduction, leading to the formation of the corresponding amino derivative, 2-Carbamoyl-3-aminobenzoic acid. This transformation is of significant synthetic utility as it introduces a new functional group that can be further modified.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a common and efficient method. sciencemadness.org Other reducing agents that have been used for the reduction of nitrobenzoic acids include sodium dithionite (B78146) or thiourea (B124793) dioxide in an aqueous basic solution, and tin in the presence of hydrochloric acid. sciencemadness.orgresearchgate.net The choice of reducing agent can sometimes depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, milder reducing agents may be necessary to selectively reduce the nitro group without affecting the carboxylic acid or carbamoyl groups.
| Reagent | Conditions | Product |
| H₂, Pd/C | Ethanol | 2-Carbamoyl-3-aminobenzoic acid |
| Sodium dithionite | aq. NaOH/NH₃ | 2-Carbamoyl-3-aminobenzoic acid |
| Tin, HCl | - | 2-Carbamoyl-3-aminobenzoic acid |
Nucleophilic and Electrophilic Substitution Reactions Involving the Aromatic Ring
The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the nitro group and the carboxylic acid group. chemicalbook.com Both of these groups direct incoming electrophiles to the meta position relative to themselves. Given their positions on the ring, any further electrophilic substitution would be sterically hindered and electronically disfavored.
Conversely, the presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). libretexts.orgyoutube.com The nitro group, particularly when positioned ortho or para to a leaving group, can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com In this compound, a suitable leaving group at a position activated by the nitro group could be displaced by a nucleophile. For example, if a halogen were present at the 2 or 4 position, it could potentially be substituted by nucleophiles such as alkoxides, amines, or thiols. The rate of such reactions is significantly enhanced by the presence of the nitro group. libretexts.org
Hydrolysis of the Carbamoyl Functionality under Varying Conditions
The carbamoyl group of this compound can be hydrolyzed to the corresponding carboxylic acid, yielding 3-nitrophthalic acid, under both acidic and basic conditions. The reactivity of the carbamoyl group is influenced by the electronic effects of the adjacent nitro and carboxyl groups on the benzene (B151609) ring.
Under acidic conditions, the hydrolysis typically proceeds via protonation of the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water. Subsequent proton transfer and elimination of ammonia lead to the formation of the dicarboxylic acid. Strong mineral acids such as sulfuric acid or hydrochloric acid are commonly employed, often with heating to drive the reaction to completion.
Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamoyl group. This forms a tetrahedral intermediate which then collapses, with the ejection of the amide anion as the leaving group. The initially formed carboxylate and amide anion will then undergo proton exchange with the solvent. The resulting 3-nitrophthalate can be isolated upon acidification of the reaction mixture.
Table 1: Representative Conditions for Hydrolysis of Aromatic Amides
| Hydrolysis Type | Reagents | Temperature (°C) | Reaction Time | Product | Yield (%) | Note |
| Acidic | Sulfuric Acid, Water | Reflux | Several hours | 3-Nitrophthalic acid | - | Conditions inferred from general amide hydrolysis. |
| Basic | Sodium Hydroxide, Water | Reflux | Several hours | Sodium 3-nitrophthalate | - | Conditions inferred from general amide hydrolysis. |
Note: Specific yield and reaction time data for this compound is not available in the cited literature. The conditions are based on general procedures for the hydrolysis of aromatic amides.
Esterification and Other Carboxylic Acid-Based Transformations
The carboxylic acid functionality of this compound is a key site for various chemical transformations, most notably esterification. Standard esterification methods, such as Fischer esterification and Steglich esterification, can be employed to convert the carboxylic acid to its corresponding esters.
Fischer Esterification
Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. For a related compound, 3-nitrobenzoic acid, esterification with methanol (B129727) in the presence of sulfuric acid is a common procedure. It is critical that the starting carboxylic acid is completely dry, as the presence of water can reverse the reaction and reduce the product yield.
Steglich Esterification
For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). prepchem.comgoogle.com The reaction is generally carried out at room temperature in an aprotic solvent. The Steglich esterification is known for its ability to produce esters from sterically hindered alcohols and acids, and it suppresses the formation of side products. prepchem.comgoogle.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. prepchem.com DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol to yield the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. prepchem.comgoogle.com
Other transformations of the carboxylic acid group can include conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be used to synthesize a variety of derivatives, including amides and esters under milder conditions than direct methods.
Table 2: Representative Conditions for Esterification of Nitrobenzoic Acids
| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Note |
| Fischer Esterification | Methanol | Conc. H₂SO₄ | Methanol (excess) | Reflux | Methyl 2-carbamoyl-3-nitrobenzoate | Conditions based on esterification of 3-nitrobenzoic acid. |
| Steglich Esterification | Various | DCC, DMAP | Dichloromethane | 0 to Room Temp | Corresponding Ester | A mild method suitable for sensitive substrates. prepchem.comgoogle.com |
Note: The data presented is based on established methods for analogous nitrobenzoic acids and may require optimization for this compound.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Carbamoyl 3 Nitrobenzoic Acid
Single-Crystal X-ray Diffraction Studies of 2-Carbamoyl-3-nitrobenzoic Acid
Analysis of Conformational Preferences and Torsional Angles
A detailed analysis of the conformational preferences and torsional angles of this compound is crucial for understanding its three-dimensional structure and potential interactions. However, specific quantitative data regarding the torsional angles of the carbamoyl (B1232498) and nitro functional groups relative to the benzoic acid backbone were not available in the reviewed literature. Such data, typically derived from the full structural refinement of X-ray crystallography results, would provide precise measurements of the dihedral angles between the planes of the substituent groups and the phenyl ring. This information is essential for a complete description of the molecule's preferred conformation in the solid state, which is influenced by a balance of intramolecular steric effects and intermolecular packing forces.
Crystal Packing and Unit Cell Characteristics
The crystalline form of this compound has been subject to detailed investigation, revealing a well-defined and stable packing arrangement. X-ray crystallographic analysis provides precise parameters for the unit cell, which is the fundamental repeating unit of the crystal lattice. researchgate.net
The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group has been identified as P21/c. researchgate.net This space group indicates a centrosymmetric arrangement of the molecules within the unit cell. The crystallographic data reveals that the molecules are linked into ribbons along the b-axis of the unit cell, a structural motif driven by N—H⋯O hydrogen bonds. researchgate.net
The detailed unit cell parameters are summarized in the interactive data table below.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 9.6080 (12) |
| b (Å) | 6.8998 (9) |
| c (Å) | 15.3291 (14) |
| β (°) | 125.755 (5) |
| Volume (ų) | 824.68 (17) |
| Z | 4 |
| Calculated density (Mg m⁻³) | 1.693 |
Computational Chemistry and Theoretical Investigations of 2 Carbamoyl 3 Nitrobenzoic Acid
Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications
QM and DFT are foundational methods for understanding molecular systems. DFT, in particular, has become a prevalent computational method due to its balance of accuracy and efficiency in modeling electronic structures. chemrxiv.org These approaches allow for the detailed examination of a molecule's properties based on its electron density.
Electronic Structure Calculations and Molecular Orbital Analysis
Electronic structure calculations are crucial for understanding the intrinsic properties of 2-Carbamoyl-3-nitrobenzoic acid. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G), are used to optimize the molecular geometry and analyze its electronic characteristics. semanticscholar.org
Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.netepstem.net A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitro and carboxyl groups, along with the carbamoyl (B1232498) group, significantly influences the electron distribution and the energies of these frontier orbitals.
The analysis of HOMO and LUMO shapes reveals the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In molecules with similar functional groups, the HOMO is often located on the benzene (B151609) ring and the carbamoyl group, while the LUMO is concentrated on the benzoic acid moiety, indicating that a HOMO-LUMO transition involves an electron density transfer to the benzoic acid part of the molecule. researchgate.net This charge transfer is fundamental to the molecule's reactivity. semanticscholar.org
Furthermore, Molecular Electrostatic Potential (MEP) surface analysis identifies the sites prone to electrophilic and nucleophilic attacks. semanticscholar.org For this compound, the electronegative oxygen atoms of the nitro and carboxyl groups create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while regions around the hydrogen atoms are typically positive (blue), marking them as potential sites for nucleophilic interaction.
Table 1: Representative Frontier Orbital Data This table presents typical data obtained from DFT calculations for aromatic carboxamides.
| Parameter | Value (eV) | Description |
| EHOMO | -7.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -3.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.5 to 5.5 | Indicator of chemical reactivity and stability |
Prediction of Spectroscopic Parameters and Validation against Experimental Data
DFT calculations are highly effective in predicting spectroscopic properties, which can then be validated against experimental data to confirm the computed structure. Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for related nitrobenzoic acids have shown good correlation with experimental findings. researchgate.netresearchgate.net
Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies can be calculated and scaled to account for anharmonicity and basis set limitations. For this compound, key vibrational modes would include the C=O stretching of the carboxylic acid (~1700-1720 cm⁻¹) and the carbamoyl group (~1650-1680 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively), and the N-H stretching of the amide (~3100-3300 cm⁻¹). researchgate.net Comparing these calculated frequencies with experimental IR and Raman spectra helps in the precise assignment of spectral bands.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical shifts, calculated relative to a standard like Tetramethylsilane (TMS), can be compared with experimental NMR data to elucidate the molecular structure in solution. researchgate.net For this compound, calculations would predict distinct signals for the aromatic protons, the amide protons, and the various carbon atoms, with the substituent effects of the nitro, carboxyl, and carbamoyl groups influencing their chemical shifts.
Table 2: Comparison of Predicted and Typical Experimental Spectroscopic Data This table illustrates the expected correlation between theoretical predictions and experimental observations.
| Spectroscopic Data | Predicted Range (DFT) | Typical Experimental Range |
| IR: C=O Stretch (Carboxylic Acid) | ~1730-1750 cm⁻¹ | ~1700-1720 cm⁻¹ |
| IR: C=O Stretch (Carbamoyl) | ~1680-1700 cm⁻¹ | ~1650-1680 cm⁻¹ |
| IR: NO₂ Asymmetric Stretch | ~1530-1550 cm⁻¹ | ~1520-1540 cm⁻¹ |
| ¹H NMR: Aromatic Protons | δ 7.5-8.5 ppm | δ 7.4-8.4 ppm |
| ¹³C NMR: Carboxylic C=O | δ 168-172 ppm | δ 167-171 ppm |
Reaction Mechanism Elucidation and Transition State Characterization
DFT is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states (TS). mdpi.com By mapping the potential energy surface of a reaction, chemists can determine reaction pathways, activation energies, and reaction kinetics. For this compound, this could be applied to understand its synthesis or its reactions, such as hydrolysis or substitution.
The process involves locating the stationary points (reactants, products, intermediates) and first-order saddle points (transition states) on the potential energy surface. Vibrational frequency analysis is then used to confirm the nature of these points: a stable structure will have all real frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This approach provides a detailed, step-by-step view of how chemical transformations occur.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. researchgate.netajchem-a.com
For this compound, MD simulations can explore the rotational freedom around the single bonds, particularly the C-C bond connecting the carboxylic group, the C-N bond of the carbamoyl group, and the C-N bond of the nitro group. These simulations reveal the preferred conformations of the molecule and the energy barriers between them. researchgate.net Parameters like the root-mean-square deviation (RMSD) can be analyzed to assess the stability of the molecular structure over the simulation time. researchgate.netajchem-a.com Such studies are crucial for understanding how the molecule's shape fluctuates, which can impact its interactions with other molecules.
Analysis of Intermolecular Forces and Non-Covalent Interactions
Non-covalent interactions are vital in determining the crystal structure and condensed-phase properties of molecules. rsc.orgmdpi.com For this compound, hydrogen bonding is a dominant intermolecular force. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the carbamoyl group provides both a donor (N-H) and an acceptor (C=O) site. researchgate.net The nitro group can also participate as a weak acceptor. These interactions lead to the formation of specific supramolecular structures, such as dimers or extended networks, in the solid state. researchgate.netnih.gov
Quantum Theory of Atoms-in-Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density (ρ). amercrystalassn.orgwikipedia.orgwiley-vch.de QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. chemrxiv.orgwikipedia.org
A key feature of QTAIM is the identification of bond critical points (BCPs)—points where the gradient of the electron density is zero—between interacting atoms. researchgate.net The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.
Covalent Bonds: Characterized by high ρ and a negative ∇²ρ, indicating a concentration of electron density.
Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by low ρ and a positive ∇²ρ, indicating a depletion of electron density at the BCP. researchgate.net
QTAIM analysis of this compound would allow for the quantitative characterization of the intramolecular and intermolecular hydrogen bonds, providing energies and strengths for these interactions and offering a deeper understanding of the forces that govern its crystal packing. wiley-vch.de
Non-Covalent Interaction (NCI) Plot Analysis
Non-Covalent Interaction (NCI) plot analysis is a powerful computational tool used to visualize and understand the various non-covalent interactions within a molecule and between molecules. researchgate.netnih.gov This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and characterized. nih.gov
The analysis typically involves generating a 3D isosurface map of the non-covalent interactions, where different types of interactions are distinguished by color. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density itself (sign(λ₂)ρ), is used to differentiate between stabilizing and destabilizing interactions. researchgate.net
Based on the functional groups present in this compound—a carboxylic acid group, a carbamoyl (amide) group, and a nitro group attached to a benzene ring—several key non-covalent interactions can be anticipated:
Intramolecular Hydrogen Bonds: The proximity of the carboxylic acid and carbamoyl groups, as well as the nitro group, suggests the potential for intramolecular hydrogen bonding. For instance, a hydrogen bond could form between the hydrogen of the carboxylic acid and the oxygen of the carbamoyl group, or between an amide hydrogen and an oxygen of the nitro group. In an NCI plot, these would appear as strong, attractive interactions.
Steric Repulsion: Due to the ortho positioning of the bulky carbamoyl and nitro groups, some degree of steric hindrance is expected. This steric repulsion would manifest as distinct regions in the NCI plot, indicating destabilizing interactions.
A study on similar compounds, 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, supports the presence of such interactions, highlighting the role of hydrogen bonding and the influence of different substituents on the molecular conformation. researchgate.net
The interpretation of the NCI plot is facilitated by a color-coding scheme applied to the isosurfaces, which is directly related to the value of sign(λ₂)ρ.
Table 1: Interpretation of NCI Plot Isosurfaces
| Isosurface Color | sign(λ₂)ρ Range (approximate) | Type of Interaction |
| Blue | Negative | Strong, attractive (e.g., hydrogen bonds) |
| Green | Near zero | Weak, attractive (e.g., van der Waals) |
| Red | Positive | Strong, repulsive (e.g., steric clashes) |
This table provides a general guide for interpreting NCI plots. The precise sign(λ₂)ρ values can vary depending on the specific computational method and parameters used. A comprehensive NCI analysis of this compound would quantify the strength and nature of these interactions, offering a deeper understanding of its chemical behavior and potential for molecular recognition.
Supramolecular Chemistry and Intermolecular Interactions of 2 Carbamoyl 3 Nitrobenzoic Acid
Extensive Hydrogen Bonding Networks within the Crystal Lattice
Hydrogen bonds are the predominant force in establishing the crystal lattice of 2-Carbamoyl-3-nitrobenzoic acid. The presence of multiple hydrogen bond donors and acceptors on the molecule, namely the carboxylic acid, carbamoyl (B1232498), and nitro groups, facilitates the formation of a robust and extensive network of these interactions.
In the crystal structure of this compound, molecules are linked by O—H···O hydrogen bonds. researchgate.net Specifically, the hydroxyl group of the carboxylic acid acts as a hydrogen bond donor to a carbonyl oxygen of a neighboring molecule, contributing to the formation of the extended supramolecular structure. researchgate.net
The carbamoyl (–CONH2) and nitro (–NO2) groups are instrumental in expanding the hydrogen-bonding network beyond the carboxylic acid interactions. The carbamoyl group, with its N–H donors and carbonyl oxygen acceptor, is a versatile participant in hydrogen bonding. In the crystal structure of this compound, molecules are linked into ribbons by N—H···O hydrogen bonds. researchgate.net These interactions, along with C—H···O hydrogen bonds, form the basis of these one-dimensional assemblies. researchgate.net
The nitro group, being a strong electron-withdrawing group, enhances the acidity of nearby C-H bonds, making them more effective hydrogen bond donors. wikipedia.orgsurendranatheveningcollege.com The oxygen atoms of the nitro group are also effective hydrogen bond acceptors. This is evident in the crystal packing of many nitro-substituted aromatic compounds where C—H···O and N—H···O interactions involving the nitro group are common. psu.edu In the case of this compound, the nitro group participates in interlinking the hydrogen-bonded ribbons into a more complex framework. researchgate.net
A detailed analysis of the hydrogen bonds in the crystal structure of this compound reveals the following key interactions:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(2)-H(2A)···O(3) | 0.86 | 2.05 | 2.854 (2) | 155 |
| O(5)-H(5A)···O(4) | 0.82 | 1.80 | 2.609 (3) | 169 |
| C(2)-H(2C)···O(2) | 0.96 | 2.59 | 3.235 (4) | 124 |
| C(5)-H(5A)···O(1) | 0.93 | 2.50 | 3.242 (3) | 138 |
Data sourced from a single-crystal X-ray study of this compound. researchgate.net
Aromatic Stacking Interactions and Their Contribution to Supramolecular Assembly
Aromatic stacking, or π-π interactions, are another significant non-covalent force that contributes to the stabilization of the crystal structure of this compound. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. wikipedia.org The presence of both electron-donating (carbamoyl) and electron-withdrawing (nitro and carboxyl) groups on the benzene (B151609) ring can influence the nature and strength of these stacking interactions. rsc.org
Formation of Ribbons and Three-Dimensional Frameworks through Non-Covalent Interactions
The cumulative effect of the diverse non-covalent interactions present in this compound is the formation of a well-defined supramolecular architecture. The primary structural motif observed is the formation of one-dimensional ribbons. researchgate.net These ribbons are assembled through a combination of N—H···O and C—H···O hydrogen bonds, which link the individual molecules in a linear fashion along the crystallographic b-axis. researchgate.net
Co-crystallization Strategies and Their Influence on Supramolecular Architectures
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a compound by incorporating a second molecule (a coformer) into the crystal lattice. rsc.orgrsc.org For carboxylic acids like this compound, co-crystallization strategies often rely on the formation of robust and predictable supramolecular synthons, such as the acid-pyridine or acid-amide heterosynthons. nih.govacs.org
Given the functional groups present in this compound, several co-crystallization strategies can be envisioned. The carboxylic acid group can form strong hydrogen bonds with basic coformers like pyridines or other nitrogen-containing heterocycles. nih.govacs.org The carbamoyl group can participate in hydrogen bonding with coformers that have complementary donor and acceptor sites, such as other amides or carboxylic acids. The nitro group can also engage in hydrogen bonding and other weak interactions with suitable coformers.
The introduction of a coformer can significantly alter the supramolecular architecture observed in the pure compound. For example, instead of the self-assembly into ribbons, the formation of discrete multi-component aggregates or entirely different network structures can occur. core.ac.uk The choice of coformer, its stoichiometry, and the crystallization conditions can all be used to tune the resulting crystal structure and its properties. While specific co-crystallization studies involving this compound are not extensively reported, the principles of supramolecular chemistry suggest that it would be a versatile candidate for the design of novel multi-component crystalline materials. rsc.orgnih.gov
Applications of 2 Carbamoyl 3 Nitrobenzoic Acid As a Synthetic Intermediate and Precursor
Role as a Versatile Building Block in Organic Synthesis
The strategic placement of reactive sites makes 2-Carbamoyl-3-nitrobenzoic acid a useful building block in organic chemistry. The carboxylic acid can undergo esterification or conversion to an acyl chloride, the carbamoyl (B1232498) group can be hydrolyzed, and the nitro group can be reduced to an amine. This multi-functionality allows for stepwise and controlled modifications, providing pathways to diverse molecular architectures.
A significant application of this compound is its use as an intermediate in the synthesis of heterocyclic compounds, particularly those built upon the benzimidazole (B57391) framework. Research has identified the compound as a direct intermediate in the creation of 2-(2-nitrophenyl)-1H-benzimidazole. rsc.org The formation of such heterocyclic systems is a cornerstone of medicinal chemistry.
The synthetic utility arises from the potential to transform the existing functional groups. A plausible synthetic route to a benzimidazole derivative from this compound would involve two key transformations:
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH2) using standard reducing agents like hydrogen gas with a palladium catalyst.
Cyclization: This reduction creates an ortho-amino-substituted aromatic amide. This structure is primed for intramolecular cyclization, where the newly formed amine attacks the carbonyl carbon of the carbamoyl group to form the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring.
This pathway demonstrates its role in constructing complex, fused-ring systems from a relatively simple, single-ring precursor.
Table 1: Potential Synthetic Transformations for Heterocycle Synthesis
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Application in Heterocycle Synthesis |
| 3-Nitro | H₂, Pd/C (or other reducing agents) | 3-Amino | Formation of an o-phenylenediamine (B120857) derivative necessary for cyclization. |
| 2-Carbamoyl & 3-Amino | Acid or heat-catalyzed cyclization | Fused Imidazole Ring | Forms the core benzimidazole structure. |
The benzimidazole scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceutical agents. rsc.org Benzimidazole derivatives are known to possess a wide range of biological activities, and many are developed into advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Examples of the therapeutic relevance of the benzimidazole core include:
Anthelmintic Agents: Compounds like mebendazole, which features a benzimidazole-2-carbamate structure, are highly effective against parasitic worm infections. britannica.com
Antihyperlipidemic Agents: Novel benzimidazole carboxamide derivatives have been synthesized and evaluated for their ability to lower plasma lipid levels, a key strategy in managing cardiovascular disease. fishersci.com
Antifilarial Agents: Research into treatments for filarial infections has explored benzimidazole derivatives, transposing functional groups around the core to optimize activity. britannica.com
By serving as a precursor to the benzimidazole ring system, this compound is an important starting point for the development of these and other classes of therapeutic agents.
Derivatization Strategies for Functional Materials
While specific examples in the literature are nascent, the structure of this compound offers clear, chemically sound strategies for its derivatization into functional materials like high-performance polymers. The key lies in modifying the molecule to create bifunctional monomers suitable for polymerization.
A primary strategy would be the synthesis of novel polyamides. Polyamides, such as nylons and aramids, are formed by the condensation reaction between a diamine and a dicarboxylic acid, or by the self-condensation of an amino acid. britannica.comwikipedia.org this compound can be converted into such a monomer through a two-step process:
The nitro group is reduced to an amine, yielding 3-amino-2-carbamoylbenzoic acid.
The carbamoyl group is hydrolyzed to a carboxylic acid, resulting in 3-aminobenzene-1,2-dicarboxylic acid .
This resulting molecule, containing both an amine and two carboxylic acid groups, could serve as a monomer. It could be polymerized with a diamine to create a polyamide with a recurring aromatic structure, potentially imparting high thermal stability and rigidity to the final material, similar to performance plastics like polyphthalamides (PPAs). rsc.org
Furthermore, the nitro group itself is a functional handle. Polymers incorporating nitrobenzyl groups are an area of intense research for creating photolabile materials, where properties can be altered upon irradiation with UV light. umass.edu This opens possibilities for developing photo-degradable hydrogels or materials for photolithography.
Table 2: Theoretical Derivatization for Functional Material Monomers
| Initial Compound | Derivatization Steps | Resulting Monomer | Potential Polymer Type |
| This compound | 1. Reduction of -NO₂ to -NH₂2. Hydrolysis of -CONH₂ to -COOH | 3-Aminobenzene-1,2-dicarboxylic acid | Polyamide (with a diamine co-monomer) |
| This compound | 1. Esterification of -COOH2. Reduction of -NO₂ to -NH₂ | Methyl 3-amino-2-carbamoylbenzoate | Polyamide (with a diacyl chloride co-monomer) |
Investigation of Chemical Interactions with Biomolecules and Their Mechanistic Basis
The biological activity and potential toxicity of this compound are mechanistically linked to its nitroaromatic structure. The widely accepted mechanism of action for this class of compounds involves the bioreduction of the nitro group within cells. umass.eduwikipedia.org
This process is typically mediated by cellular enzymes known as nitroreductases (NTRs), which are present in both bacterial and mammalian cells. nbinno.com The reduction occurs in a stepwise fashion, generating several highly reactive intermediates that can interact deleteriously with cellular components.
The key steps and their mechanistic basis are:
One-Electron Reduction: The nitro group (-NO₂) undergoes a one-electron reduction to form a nitro anion radical. This radical can react with molecular oxygen to regenerate the parent nitro compound while producing a reactive superoxide (B77818) anion, leading to oxidative stress. umass.edunbinno.com
Further Reduction: In low-oxygen environments, the nitro group can be further reduced via a series of two-electron steps to form nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. nbinno.com
Covalent Binding: These reactive intermediates, particularly the hydroxylamine species, are electrophilic and can covalently bind to cellular nucleophiles, most significantly DNA and proteins. wikipedia.org This binding can form DNA adducts, leading to mutations, or inhibit enzyme function, resulting in cytotoxicity. wikipedia.orgnih.gov
This mechanism explains the antimicrobial properties of many nitroaromatic drugs, as they are activated into toxic species within the target pathogen. wikipedia.org It is also the basis for their potential mutagenicity, a factor that must be considered in any therapeutic development. nih.gov
Table 3: Mechanistic Basis of Biomolecular Interactions
| Interaction Type | Mechanistic Basis | Key Molecular Species | Cellular Consequence |
| Oxidative Stress | One-electron reduction of the nitro group and subsequent reaction with O₂. | Nitro anion radical, Superoxide (O₂⁻) | Damage to lipids, proteins, and DNA. |
| Covalent Adduct Formation | Multi-step reduction of the nitro group to electrophilic intermediates. | Nitroso (-NO) and hydroxylamine (-NHOH) derivatives | DNA damage, mutagenesis, enzyme inhibition, cytotoxicity. nbinno.comwikipedia.org |
| Enzyme Inhibition | The electron-withdrawing nature of the nitro group can facilitate binding to nucleophilic sites in enzyme active sites. wikipedia.org | Parent compound or its metabolites | Disruption of critical metabolic pathways. |
Future Research Directions and Emerging Methodologies for 2 Carbamoyl 3 Nitrobenzoic Acid
Development of Greener and More Efficient Synthetic Pathways
The traditional synthesis of aromatic nitro compounds and their derivatives often relies on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing "green" and more efficient alternatives that prioritize sustainability without compromising yield or purity.
Key areas for development include:
Continuous Flow Nitration: Traditional batch nitration can pose safety risks due to poor heat dissipation. Continuous flow reactors offer superior control over reaction parameters, enhancing safety and potentially increasing throughput. For related compounds, mixed acid systems in advanced reactors, such as those made of silicon carbide, have demonstrated near-quantitative conversion in minutes, a technique that could be adapted for the synthesis of 2-Carbamoyl-3-nitrobenzoic acid's precursors.
Biocatalytic Amidation: The formation of the carbamoyl (B1232498) (amide) group is a critical step. Enzymatic synthesis using biocatalysts like lipases presents a green alternative to chemical coupling agents. nih.govnumberanalytics.com Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been shown to effectively catalyze amidation in environmentally benign solvents, offering high selectivity and reducing the need for extensive purification. nih.gov This approach, often called direct amide synthesis, avoids harsh reagents and is thermodynamically favorable. nih.gov
Alternative Nitrating Agents and Catalysts: Research into novel nitrating agents aims to replace or reduce the use of corrosive and hazardous acids like sulfuric and nitric acid. numberanalytics.com Furthermore, developing catalyst-free reactions in greener solvents like water represents a significant step forward in sustainable chemistry. nih.gov
Below is a comparative table of traditional versus potential greener synthetic approaches.
| Feature | Traditional Synthesis | Proposed Greener Pathways |
| Nitration Method | Batch processing with mixed acids (H₂SO₄/HNO₃) | Continuous flow nitration for improved safety and control |
| Amidation Method | Chemical coupling reagents | Enzymatic amidation (e.g., using Lipase) nih.govnumberanalytics.com |
| Solvents | Conventional organic solvents | Green solvents (e.g., cyclopentyl methyl ether) or water nih.govnih.gov |
| Waste Profile | High generation of acidic and organic waste | Reduced solvent waste, minimized byproducts news-medical.net |
| Efficiency | Moderate yields (e.g., 60-75% for nitration step) | Potentially higher overall yield and process intensity |
| Safety | Risks associated with exothermic reactions and hazardous materials | Enhanced safety through controlled conditions and less hazardous reagents beilstein-journals.org |
Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To achieve the process control envisioned by greener synthetic pathways, real-time analytical methods are essential. Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration to design, analyze, and control manufacturing through real-time measurements of critical process parameters. news-medical.netmt.comwikipedia.org For the synthesis of this compound, PAT tools, particularly in-situ spectroscopic techniques, can provide a "molecular video" of the reaction as it happens. stk-online.ch
Future research will likely involve the application of:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR probes immersed directly into the reaction vessel can monitor the concentration of reactants, intermediates, and products in real-time. mt.comazom.com For example, during the synthesis of this compound, FTIR could track the disappearance of the precursor's characteristic peaks and the appearance of the product's carbonyl and nitro group vibrations. This allows for precise determination of reaction endpoints, studies of reaction kinetics, and identification of transient intermediates that are missed by traditional offline analysis. pharmoutsourcing.comacs.org
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly effective for monitoring reactions in aqueous media and for observing non-polar functional groups. pharmoutsourcing.com It can provide rich data with sharp peaks, reducing issues of peak overlap.
Multivariate Analysis: The large datasets generated by these techniques are analyzed using multivariate tools to build predictive models. nih.gov This allows for a deep understanding of how process variables affect the final product's quality attributes, a core principle of Quality by Design (QbD). mt.com
The implementation of these techniques can lead to improved process understanding, quicker optimization, reduced material usage, and enhanced safety and consistency in production. news-medical.netpharmoutsourcing.com
Rational Design of Novel Derivatives via Computational Approaches
Computational chemistry offers powerful tools to predict the properties of molecules before they are synthesized, enabling the rational design of novel derivatives of this compound with tailored characteristics. openmedicinalchemistryjournal.comnumberanalytics.comsysrevpharm.org This in silico approach accelerates the discovery process and reduces the cost and time associated with experimental screening. springernature.com
Key computational methodologies include:
Density Functional Theory (DFT): DFT calculations are used to optimize the three-dimensional structure of a molecule and predict a wide range of electronic properties. nih.govdergipark.org.tr Time-dependent DFT (TD-DFT) can be used to calculate photoexcitation energies and predict UV-Vis spectra for new derivatives. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.gov By calculating the HOMO-LUMO gap, chemists can predict the kinetic stability and electronic properties of designed derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. springernature.com These models can then be used to predict the activity of new, unsynthesized derivatives.
Virtual Screening and Molecular Docking: For applications in medicinal chemistry, virtual screening can be used to search large libraries of compounds for molecules that are likely to bind to a specific biological target. openmedicinalchemistryjournal.com Molecular docking predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. nih.gov
| Computational Method | Predicted Properties & Applications | Relevance to this compound Derivatives |
| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies (FTIR/Raman spectra), electronic charge distribution. nih.govdergipark.org.tr | Predicts structural changes and spectroscopic signatures upon substitution. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transition energies. researchgate.net | Designing derivatives with specific optical properties. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, chemical reactivity, kinetic stability. nih.gov | Tuning the electronic properties and reactivity for applications in materials or as a synthetic intermediate. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. | Predicting intermolecular interaction sites for supramolecular design. |
| QSAR & Molecular Docking | Biological activity, binding affinity to target proteins. springernature.comnih.gov | Screening for potential pharmaceutical applications of novel derivatives. |
Exploration of Self-Assembly Phenomena and Directed Supramolecular Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. youtube.com The functional groups of this compound—a carboxylic acid, an amide, and a nitro group on an aromatic ring—make it a promising building block for creating complex, self-assembled structures. researchgate.netacs.org
Future research in this area will focus on:
Crystal Engineering and Co-crystals: The known crystal structure of this compound reveals how it self-assembles in the solid state. By introducing a second molecule, or "coformer," it is possible to create co-crystals with new structures and modified physical properties. semanticscholar.orgnih.gov The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors, making them ideal for forming predictable supramolecular synthons with other molecules. acs.orgnih.gov For instance, co-crystallization with other aromatic or heterocyclic compounds could lead to novel materials. tandfonline.comnih.gov
Surface-Confined Self-Assembly: Aromatic carboxylic acids can self-assemble into highly ordered two-dimensional (2D) networks on conductive surfaces. researchgate.net Techniques like Scanning Tunneling Microscopy (STM) can visualize these structures at the molecular level. Future work could explore the formation of 2D honeycomb networks or other patterns from this compound, potentially creating nano-porous surfaces for hosting guest molecules.
Hierarchical Structures: The ultimate goal is to direct the self-assembly process to create functional hierarchical structures. acs.org This could involve using the primary hydrogen-bonding motifs to form chains or layers, and then using weaker interactions to organize these into three-dimensional architectures. nih.gov The interplay between the different functional groups will be key to controlling the final structure.
The crystallographic data for this compound provides the fundamental starting point for these explorations.
Q & A
Q. How can researchers ensure reproducibility when scaling up synthesis from mg to gram quantities?
- Methodological Answer : Conduct kinetic studies (e.g., in situ FTIR/Raman) to identify rate-limiting steps. Optimize heat/mass transfer using flow chemistry for exothermic nitration steps. Validate batch consistency via DSC (melting point) and PXRD (polymorph stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
